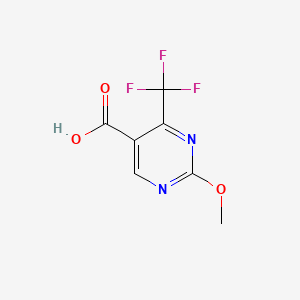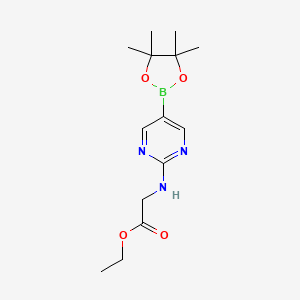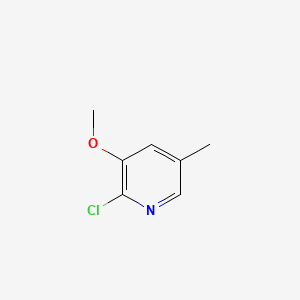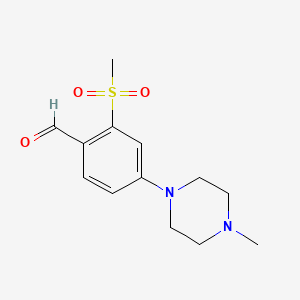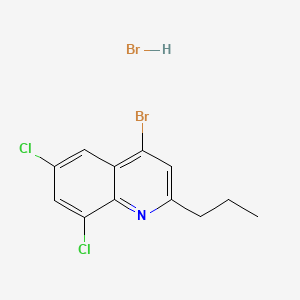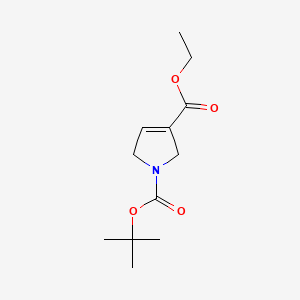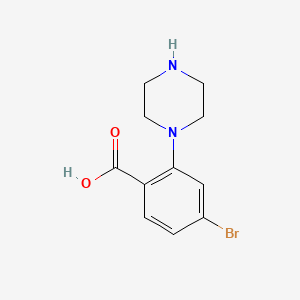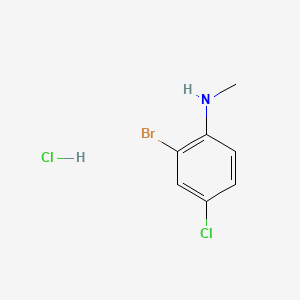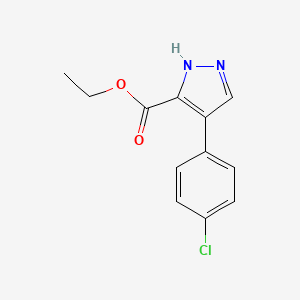
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Prucalopride . It is a selective 5-hydroxytryptamine receptor 4 agonist and is used to treat chronic idiopathic constipation .
Synthesis Analysis
Prucalopride succinate and desmethyl prucalopride were used in the synthesis of [11C]prucalopride . The synthesis was performed from [11C]methyl triflate and desmethyl prucalopride .Molecular Structure Analysis
The molecular formula of this compound is C18H26ClN3O3 . The InChI string is InChI=1S/C18H26ClN3O3.H2O4S/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;1-5(2,3)4/h11-12H,2-10,20H2,1H3,(H,21,23);(H2,1,2,3,4) .Chemical Reactions Analysis
Prucalopride enhances the peristaltic reflex and propulsive motor patterns in the gastrointestinal tract via 5-HT4 receptor activation . It facilitates the release of neurotransmitters, depending on the location of the 5-HT4 receptor .Physical And Chemical Properties Analysis
The molecular weight of this compound is 367.9 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 6 . The exact mass is 465.1336491 g/mol .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies focus on the synthesis and evaluation of compounds with similar structures for their antimicrobial properties. For instance, new pyridine derivatives have been synthesized and tested for their activity against bacteria and fungi, showing variable and modest effectiveness (Patel, Agravat, & Shaikh, 2011). This suggests potential for compounds like 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide in antimicrobial research.
Prokinetic Agents
Research into Cinitapride and its derivatives, which share a structural resemblance to the compound of interest, has revealed their potential as prokinetic agents. These compounds have been studied for their anti-ulcerative activity, indicating a promising application for similar compounds in gastrointestinal motility enhancement (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).
Cancer Research
Compounds structurally related to 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide have been explored for their potential as cancer therapeutics. For example, research into benzamide derivatives as selective serotonin 4 receptor agonists discusses their effect on gastrointestinal motility, hinting at broader therapeutic applications, including potential anti-cancer properties (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Drug Discovery and Development
The synthesis and pharmacological evaluation of heterocyclic carboxamides, including compounds with similar structural frameworks, highlight their potential as antipsychotic agents. These studies reveal the importance of structural analogs in developing new therapeutics for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Wirkmechanismus
Target of Action
The compound, also known as Prucalopride , primarily targets the 5-HT4 receptors . These receptors are a type of serotonin receptor that plays a crucial role in the contraction of smooth muscles, particularly in the gastrointestinal tract .
Mode of Action
Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . This means it binds to these receptors and activates them, mimicking the action of serotonin . The activation of these receptors stimulates the peristaltic reflex and intestinal secretion, as well as inhibits visceral sensitivity .
Biochemical Pathways
The activation of the 5-HT4 receptors by Prucalopride triggers a cascade of biochemical reactions that lead to the contraction of smooth muscles in the gastrointestinal tract . This helps to improve bowel movements and alleviate symptoms of chronic constipation .
Pharmacokinetics
It’s important to note that the pharmacokinetics can be influenced by factors such as the patient’s age, renal function, and hepatic function .
Result of Action
The primary result of Prucalopride’s action is the normalization of bowel movements . By stimulating the 5-HT4 receptors, it enhances gut motility, thereby relieving symptoms of chronic constipation . This leads to improvements in stool frequency and consistency, reduced straining, and decreased bloating .
Action Environment
The action, efficacy, and stability of Prucalopride can be influenced by various environmental factors. Factors such as the patient’s renal function can impact the drug’s pharmacokinetics . It’s also worth noting that the compound should be stored at 2-8°C .
Zukünftige Richtungen
Prucalopride has been approved for medical use in several countries for the treatment of chronic idiopathic constipation . Further investigation of [11C]prucalopride for imaging the active state of 5-HT4-R is worthwhile, in view of the therapeutic applications of 5-HT4 agonists for treatment of gastrointestinal motility disorders .
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-piperidin-4-yl-2,3-dihydro-1-benzofuran-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-7-10(13-9(12(11)16)3-6-20-13)14(19)18-8-1-4-17-5-2-8/h7-8,17H,1-6,16H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCANNJTSJXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)
